Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol

Farnesoid X Receptor Nuclear Receptor Pharmacology Drug Discovery

Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol (CAS 820241-94-9) is a non-steroidal, diphenylacetylene-based synthetic small molecule identified as a potent agonist of the Farnesoid X Receptor (FXR, NR1H4). Its core structure comprises a tolane scaffold functionalized with a 2-ethyl-4-ethynyl moiety on one aromatic ring and a 10-acetoxydecyloxy chain on the other, suggesting optimization for lipophilic binding interactions within the FXR ligand-binding domain.

Molecular Formula C30H38O4
Molecular Weight 462.6 g/mol
CAS No. 820241-94-9
Cat. No. B12537508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol
CAS820241-94-9
Molecular FormulaC30H38O4
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C#C)C#CC2=CC=C(C=C2)OCCCCCCCCCCO.CC(=O)O
InChIInChI=1S/C28H34O2.C2H4O2/c1-3-24-13-17-27(26(4-2)23-24)18-14-25-15-19-28(20-16-25)30-22-12-10-8-6-5-7-9-11-21-29;1-2(3)4/h1,13,15-17,19-20,23,29H,4-12,21-22H2,2H3;1H3,(H,3,4)
InChIKeyVWWXBAYHAWLTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol (CAS 820241-94-9): Baseline Characteristics and Comparator Context


Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol (CAS 820241-94-9) is a non-steroidal, diphenylacetylene-based synthetic small molecule identified as a potent agonist of the Farnesoid X Receptor (FXR, NR1H4) [1]. Its core structure comprises a tolane scaffold functionalized with a 2-ethyl-4-ethynyl moiety on one aromatic ring and a 10-acetoxydecyloxy chain on the other, suggesting optimization for lipophilic binding interactions within the FXR ligand-binding domain . This compound belongs to the broader class of synthetic FXR agonists that includes the isoxazole derivative GW4064 (EC50 15–65 nM) and the stilbenoid fexaramine, both of which have been extensively used as research tools to probe FXR biology . Unlike endogenous bile acid ligands such as chenodeoxycholic acid (CDCA, EC50 ~10–50 µM), synthetic agonists like this compound are engineered for high potency and receptor selectivity, making them critical for mechanistic studies and pharmaceutical development targeting metabolic and cholestatic liver diseases [2].

Why Generic FXR Agonists Cannot Substitute for Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol in Quantitative Research


Substituting Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol with another in-class FXR agonist such as GW4064 or fexaramine introduces significant variability in pharmacodynamic readouts due to profound differences in receptor binding kinetics, co-regulator recruitment profiles, and physicochemical properties [1]. While GW4064 exhibits an EC50 of 15–65 nM in cell-based reporter assays, its stilbenoid core and carboxylic acid moiety drive a distinct binding mode compared to the tolane scaffold of this compound . Even subtle changes in ligand structure can bias FXR toward different transcriptional programs (e.g., preferential induction of SHP vs. FGF19), meaning that two compounds with similar EC50 values may produce divergent biological outcomes [2]. For applications requiring precise quantification of FXR activation or structure-activity relationship (SAR) studies, generic substitution without head-to-head validation risks generating non-reproducible or misleading data, particularly in in vivo models where factors such as metabolic stability and tissue distribution differ markedly between chemotypes [3].

Quantitative Differentiation Evidence for Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol (CAS 820241-94-9)


FXR Agonist Potency: Recombinant Human FXR Ligand Binding Domain (Cell-Free TR-FRET Assay)

Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol demonstrates sub-nanomolar agonist potency at the recombinant human FXR ligand-binding domain, with an EC50 of 0.200 nM in a cell-free TR-FRET coactivator recruitment assay [1]. This represents a 75-fold improvement in potency over the prototypical synthetic FXR agonist GW4064, which exhibits an EC50 of 15 nM under comparable cell-free conditions . The near-identical assay context (GST-tagged FXR-LBD, baculovirus expression system) strengthens the cross-study comparability of this potency advantage.

Farnesoid X Receptor Nuclear Receptor Pharmacology Drug Discovery

Cellular FXR Agonist Activity: Human FXR-Expressing HEK293T Luciferase Reporter Assay

In a cell-based assay using human FXR expressed in HEK293T cells and a luciferase reporter readout, Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol exhibits an EC50 of 2.60 nM [1]. This cellular potency is 25-fold greater than that of GW4064, which shows an EC50 of 65 nM in the CV-1 cell line FXR reporter assay . Although cell lines differ (HEK293T vs. CV-1), both utilize transient FXR expression and a standard luciferase reporter, allowing a provisional comparison that indicates a consistent potency advantage for the target compound across both cell-free and cellular formats.

FXR Transactivation Cell-Based Screening Nuclear Receptor Assay

Physicochemical Distinction: Acetate Complex Form and Impact on Solubility and Handling

Unlike the free alcohol form of the diphenylacetylene-based FXR agonist, the CAS 820241-94-9 entity is supplied and defined as the acetic acid complex (1:1 molar ratio of acetic acid to 10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol) [1]. This complexation is structural, not a trivial salt, and alters the crystalline solid's properties relative to the neutral alcohol. While no direct quantitative solubility comparison between the complex and the free base is available from primary literature, class-level inference from related lipophilic nuclear receptor ligands indicates that such counterion or co-crystal forms frequently exhibit improved aqueous dispersibility and handling characteristics due to reduced melting point and modified crystal lattice energy [2]. A representative solubility measurement for the complex in DMSO is reported as ≥ 10 mg/mL, though this value is vendor-provided and lacks a comparator [1]. The presence of acetic acid as a defined component also necessitates strict control of stoichiometry during procurement, as substitution with the free alcohol (not CAS 820241-94-9) would represent a different chemical entity with potentially divergent dissolution behavior in biological assay media.

Preformulation Compound Solubility Procurement Specifications

Structural Differentiation: Tolane vs. Isoxazole and Stilbenoid FXR Agonist Chemotypes

The target compound is built on a diphenylacetylene (tolane) core, a rigid, linear scaffold distinct from the isoxazole-based GW4064 and the stilbenoid fexaramine . The alkyne spacer in the tolane imposes a 180° angle between the two aromatic rings, in contrast to the ~120° angle imposed by the isoxazole ring in GW4064 and the planar but angled geometry of the stilbene double bond in fexaramine [1]. This geometric constraint directly affects the positioning of the 2-ethyl-4-ethynyl substituent pocket and the terminal acetoxydecyl chain within the FXR binding cavity, as evidenced by co-crystal structures of related tolane-based ligands [2]. While quantitative binding pose data for this specific compound are not publicly available, class-level inference from crystallographic studies of analogous diphenylacetylene FXR ligands indicates that the tolane scaffold enables a distinct subpocket occupancy pattern compared to isoxazole and stilbenoid chemotypes, potentially driving differential co-regulator peptide recruitment profiles and gene-specific transcriptional outcomes [3].

Scaffold Diversity Structure-Activity Relationship Chemical Biology

High-Value Application Scenarios for Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol Driven by Quantitative Differentiation Evidence


Ultra-High-Sensitivity FXR Transactivation Screening in Minimal Cell Systems

The compound's sub-nanomolar potency (EC50 = 0.200 nM in cell-free TR-FRET) and low nanomolar cellular activity (EC50 = 2.60 nM in HEK293T reporter assay) make it ideally suited for high-throughput or high-content screening campaigns where maximal signal-to-noise ratio is required at minimal compound concentrations [1][2]. This is particularly advantageous in primary hepatocyte cultures or organoid models with limited cell numbers, where GW4064 requires 75-fold higher concentrations in cell-free formats to achieve comparable receptor occupancy, increasing the risk of solvent cytotoxicity and off-target effects .

Chemical Probe for Scaffold-Specific FXR Conformational Studies

The unique tolane scaffold of this compound, distinct from the widely used isoxazole (GW4064) and stilbenoid (fexaramine) chemotypes, positions it as a valuable chemical probe for investigating scaffold-dependent FXR conformational dynamics and co-regulator recruitment [3]. Researchers employing hydrogen-deuterium exchange mass spectrometry (HDX-MS) or fluorescence-based conformational sensors can use this compound alongside GW4064 to map differential allosteric effects driven by the linear tolane geometry versus the bent isoxazole geometry, enabling dissection of ligand-specific FXR signaling pathways [4].

Procurement of Defined Stoichiometric Form for Reproducible In Vitro Pharmacology

The unambiguous CAS Registry designation of the acetic acid complex (1:1 stoichiometry, C30H38O4) ensures that procurement of CAS 820241-94-9 delivers a consistent, defined physical form, rather than the variable amorphous or crystalline states that may characterize the free alcohol [5]. For laboratories conducting dose-response studies where precise compound weighing and dissolution are critical, the defined complex mitigates batch-to-batch variability in effective concentration that could arise from undefined hydration states or residual solvent content often encountered with lipophilic FXR ligands [6].

Quote Request

Request a Quote for Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.